Cas no 753479-67-3 (2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole)
753479-67-3 structure
Product Name:2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole
Numéro CAS:753479-67-3
Le MF:C10H6ClF3N2O
Mégawatts:262.615651607513
CID:539731
PubChem ID:2763414
Update Time:2025-05-23
2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole Propriétés chimiques et physiques
Nom et identifiant
-
- 2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole
- 1,3,4-Oxadiazole, 2-(chloromethyl)-5-[4-(trifluoromethyl)phenyl]-
- 2-(CHLOROMETHYL)-5-[4-(TRIFLUOROMETHYL)PHENYL]-1,3,4-OXADIAZOLE
- AC1MC89B
- CTK2G9148
- MolPort-001-771-864
- SBB102600
- SureCN5901252
- SCHEMBL5901252
- DTXSID50376944
- AB29641
- MFCD06797380
- LQIISDDPQIBWSC-UHFFFAOYSA-N
- 753479-67-3
- 11Y-0812
- AKOS000192275
-
- MDL: MFCD06797380
- Piscine à noyau: 1S/C10H6ClF3N2O/c11-5-8-15-16-9(17-8)6-1-3-7(4-2-6)10(12,13)14/h1-4H,5H2
- La clé Inchi: LQIISDDPQIBWSC-UHFFFAOYSA-N
- Sourire: ClCC1=NN=C(C2C=CC(C(F)(F)F)=CC=2)O1
Propriétés calculées
- Qualité précise: 262.01218
- Masse isotopique unique: 262.0120750g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 3
- Complexité: 256
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.7
- Surface topologique des pôles: 38.9Ų
Propriétés expérimentales
- Point de fusion: 79-81
- Le PSA: 38.92
2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole Informations de sécurité
- Description des dangers: Corrosive
-
Identification des marchandises dangereuses:
- Niveau de danger:IRRITANT
2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC1448-1g |
2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole |
753479-67-3 | 1g |
£102.00 | 2025-02-19 | ||
| Apollo Scientific | PC1448-5g |
2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole |
753479-67-3 | 5g |
£340.00 | 2025-02-19 | ||
| Chemenu | CM274934-1g |
2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole |
753479-67-3 | 95% | 1g |
$*** | 2023-05-29 | |
| Key Organics Ltd | 11Y-0812-1MG |
2-(chloromethyl)-5-[4-(trifluoromethyl)phenyl] -1,3,4-oxadiazole |
753479-67-3 | >95% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | 11Y-0812-5MG |
2-(chloromethyl)-5-[4-(trifluoromethyl)phenyl] -1,3,4-oxadiazole |
753479-67-3 | >95% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | 11Y-0812-10MG |
2-(chloromethyl)-5-[4-(trifluoromethyl)phenyl] -1,3,4-oxadiazole |
753479-67-3 | >95% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | 11Y-0812-20MG |
2-(chloromethyl)-5-[4-(trifluoromethyl)phenyl] -1,3,4-oxadiazole |
753479-67-3 | >95% | 20mg |
£76.00 | 2023-03-07 | |
| Key Organics Ltd | 11Y-0812-0.5G |
2-(chloromethyl)-5-[4-(trifluoromethyl)phenyl] -1,3,4-oxadiazole |
753479-67-3 | >95% | 0.5g |
£83.00 | 2025-02-09 | |
| Key Organics Ltd | 11Y-0812-1G |
2-(chloromethyl)-5-[4-(trifluoromethyl)phenyl] -1,3,4-oxadiazole |
753479-67-3 | >95% | 1g |
£132.00 | 2025-02-09 | |
| Key Organics Ltd | 11Y-0812-5G |
2-(chloromethyl)-5-[4-(trifluoromethyl)phenyl] -1,3,4-oxadiazole |
753479-67-3 | >95% | 5g |
£594.00 | 2025-02-09 |
2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole Littérature connexe
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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